ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate
Overview
Description
Scientific Research Applications
Ethane/Ethylene Separation and Processing
- Metal-Organic Frameworks for Gas Separation : A study highlighted a metal-organic framework containing iron-peroxo sites that preferentially adsorbs ethane over ethylene, offering a potential application for gas separation technologies at ambient conditions, potentially relevant for processing related compounds (Li et al., 2018).
Environmental Remediation
- Biodegradation Enhancement : Research on enhancing the aerobic degradation of 1,2-dibromoethane (a probable human carcinogen) in groundwater demonstrated that ethane gas, among others, can significantly stimulate biodegradation, suggesting potential environmental remediation applications (Hatzinger et al., 2015).
Catalysis and Chemical Production
- Oxidative Dehydrogenation : A study on the oxidative dehydrogenation of ethane to ethylene over a MoVTeNbO catalytic system presents a kinetic model that could be relevant for the synthesis or processing of related compounds, highlighting catalytic and mechanistic aspects crucial for improving selectivity and efficiency in chemical production (Che-Galicia et al., 2014).
Chemical Synthesis and Functionalization
- Ionic Liquids in Synthesis : Research on ionic liquids, such as the synthesis of trisubstituted imidazoles under ultrasonic irradiation, could offer insights into novel synthesis pathways or solvent systems for processing or modifying ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate or related compounds (Zang et al., 2010).
Industrial Applications
- Purification Techniques : A study demonstrated efficient purification of ethene by trapping ethane in a metal-organic framework, showcasing a novel approach that could be applied to separate or purify related chemical compounds (Liao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBZLMGBNXCYNA-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2,4-dinitrophenoxy)acetimidate | |
CAS RN |
54322-32-6 | |
Record name | Ethanimidic acid, N-(2,4-dinitrophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-(2,4-dinitrophenoxy)thioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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